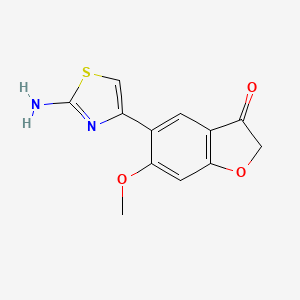
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅Br₂NaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of two bromine atoms, a methyl group, and a sulfonate group attached to a benzene ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2,6-dibromo-4-methylbenzene. This process can be achieved through the reaction of 2,6-dibromo-4-methylbenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution. These properties make it a valuable reagent in synthetic chemistry, allowing for the formation of diverse chemical products.
Comparaison Avec Des Composés Similaires
- Sodium 2,4-dibromo-6-methylbenzene-1-sulfinate
- Sodium 2,6-dichloro-4-methylbenzene-1-sulfinate
- Sodium 2,6-dibromo-4-ethylbenzene-1-sulfinate
Comparison: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of bromine atoms makes it more reactive in substitution reactions compared to its chlorinated analogs. Additionally, the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C7H5Br2NaO2S |
|---|---|
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
sodium;2,6-dibromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Br2O2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
BGDUEHYKRWNELR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)S(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)












![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)
